Dihexyverine hydrochloride
CAS No.: 5588-25-0
Cat. No.: VC0526090
Molecular Formula: C20H36ClNO2
Molecular Weight: 358.0 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5588-25-0 |
|---|---|
| Molecular Formula | C20H36ClNO2 |
| Molecular Weight | 358.0 g/mol |
| IUPAC Name | 2-piperidin-1-ylethyl 1-cyclohexylcyclohexane-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C20H35NO2.ClH/c22-19(23-17-16-21-14-8-3-9-15-21)20(12-6-2-7-13-20)18-10-4-1-5-11-18;/h18H,1-17H2;1H |
| Standard InChI Key | AQFATCCHOXBYNK-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)C2(CCCCC2)C(=O)OCCN3CCCCC3.Cl |
| Canonical SMILES | C1CCC(CC1)C2(CCCCC2)C(=O)OCCN3CCCCC3.Cl |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Dihexyverine hydrochloride (CAS RN: 5588-25-0) is a quaternary ammonium compound with the molecular formula and a molecular weight of 357.96 g/mol . The base structure consists of a bicyclohexyl group linked to a piperidine moiety via an ester bond, with a hydrochloride salt enhancing its solubility (Table 1).
Table 1: Key Chemical Properties of Dihexyverine Hydrochloride
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 357.96 g/mol | |
| Melting Point | 175°C | |
| Boiling Point | 428.6°C at 760 mmHg | |
| SMILES Notation | Cl.O=C(OCCN1CCCCC1)C2(CCCCC2)C3CCCCC3 |
Stereochemical Features
The compound is achiral, with no defined stereocenters or E/Z isomerism . Its rigid bicyclohexyl backbone contributes to high lipid solubility (), facilitating membrane penetration and prolonged receptor binding .
Pharmacological Properties
Mechanism of Action
Dihexyverine hydrochloride antagonizes muscarinic (M1–M5) receptors in smooth muscle tissue, inhibiting acetylcholine-mediated contractions . This action is complemented by direct calcium channel blockade, which further reduces intracellular calcium influx and muscle tone .
Table 2: Pharmacodynamic Profile
| Parameter | Detail | Source |
|---|---|---|
| Primary Target | Muscarinic acetylcholine receptors | |
| Secondary Action | L-type calcium channel inhibition | |
| Onset of Action (IM) | 10–15 minutes | |
| Duration of Effect | 4–6 hours |
Pharmacokinetics
Limited data exist on its absorption and metabolism, but intramuscular administration (10 mg dose) shows rapid systemic distribution, with hepatic glucuronidation as the primary metabolic pathway . Renal excretion accounts for >70% of elimination .
Clinical Applications
Gastrointestinal Disorders
Approved in France under the brand name Spasmodex, dihexyverine hydrochloride is indicated for:
A 1962 clinical trial (n=105) demonstrated that 95% of patients receiving 10 mg IM reported reduced colic pain within 30 minutes .
Off-Label Uses
Emerging studies suggest potential in urinary incontinence and bronchospasm, though robust clinical evidence remains lacking .
Contraindications
Regulatory Status and Availability
Patent Landscape
No active patents exist, enabling generic production in jurisdictions where approvals are granted .
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